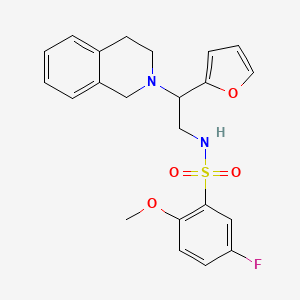

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound featuring a variety of functional groups. This compound combines a dihydroisoquinoline moiety with a furan ring, linked by an ethyl chain to a sulfonamide substituted with methoxy and fluoro groups on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. A possible route could start from the formation of the dihydroisoquinoline core, followed by the introduction of the furan group through a cross-coupling reaction. The ethyl chain may then be introduced via an alkylation reaction. Finally, sulfonamide formation occurs by reacting the amine with a sulfonyl chloride.

Formation of Dihydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation.

Introduction of Furan Group: : Employing Suzuki coupling reactions under palladium catalysis.

Ethyl Chain Introduction: : Alkylation using ethyl halide in the presence of a base like NaH.

Sulfonamide Formation: : Reaction with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, optimizing yields and reducing by-products is crucial. High-pressure and high-temperature conditions are typically employed to enhance reaction rates and efficiency. Continuous flow reactors might be used to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation and Reduction: : The furan ring is prone to oxidation, forming reactive intermediates.

Substitution Reactions: : The sulfonamide group can undergo nucleophilic substitution, especially at the sulfonyl sulfur.

Coupling Reactions: : The aromatic rings facilitate various cross-coupling reactions, crucial in modifying the compound.

Common Reagents and Conditions

Palladium Catalysts: : For Suzuki coupling.

Bases (e.g., NaH, TEA): : For alkylation and sulfonamide formation.

Oxidizing Agents (e.g., mCPBA): : For oxidation of the furan ring.

Reducing Agents (e.g., LiAlH4): : For reduction reactions.

Major Products

Depending on the reaction, the major products can vary:

Oxidation: : Can lead to hydroxy derivatives.

Reduction: : May result in dihydro derivatives.

Substitution: : Leads to various sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a building block for complex organic synthesis, facilitating the study of reaction mechanisms and developing new synthetic methodologies.

Biology

Potential as a bioactive compound, with applications in probing biological pathways and enzyme mechanisms due to its complex structure.

Medicine

Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors related to diseases. Its structural features allow for binding affinity studies in drug design.

Industry

Used in the development of advanced materials, particularly where specific reactive groups are required to modify polymer properties or create novel materials.

Mecanismo De Acción

The compound exerts its effects through various molecular interactions. The furan ring and methoxybenzene moiety provide π-stacking capabilities, aiding in its binding to biological targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors.

Molecular Targets and Pathways

Enzymes: : Might inhibit or activate enzymes by binding to their active sites.

Receptors: : Could act as agonists or antagonists, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Compared to similar compounds such as N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide, the presence of the 5-fluoro group adds unique properties such as increased electron-withdrawing capability, affecting reactivity and binding affinities.

Similar Compounds

N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

That's the lowdown on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide. Let me know if there's something more specific you'd like to explore about this fascinating compound!

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structure, and various biological activities, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a dihydroisoquinoline moiety, a furan ring, and a methoxybenzenesulfonamide group. The molecular formula is C23H24N2O4S with a molecular weight of 426.5 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O4S |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited dose-dependent cytotoxicity against human skin cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through redox modulation, increasing intracellular reactive oxygen species (ROS) levels in treated cells compared to controls .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It was found to act as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition constants (Ki) were determined through kinetic studies, revealing competitive inhibition mechanisms similar to known inhibitors like acarbose .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of the compound on A549 non-small cell lung cancer cells. Results indicated that the compound significantly induced apoptosis through mitochondrial pathways, with activation of caspase-3 being a hallmark of this process .

- Alpha-Glucosidase Inhibition : Another investigation focused on the compound's ability to inhibit alpha-glucosidase activity. The results showed that it outperformed traditional inhibitors in terms of potency and effectiveness, suggesting potential applications in managing diabetes by controlling blood sugar levels .

- Redox Modulation : The compound's ability to modulate redox states within cells was evaluated. It was found that treatment led to increased ROS levels, which are critical for triggering apoptotic pathways in cancer cells .

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4S/c1-28-21-9-8-18(23)13-22(21)30(26,27)24-14-19(20-7-4-12-29-20)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEILHDWAOMALA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.